molecular formula C18H17ClN2O2S B2616574 (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone CAS No. 851808-09-8

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone

Cat. No.: B2616574
CAS No.: 851808-09-8
M. Wt: 360.86
InChI Key: HCZSQSFPVBSGCG-UHFFFAOYSA-N
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Description

This compound is a 4,5-dihydroimidazole derivative featuring a 3-chlorobenzylthio substituent at the 2-position and a 4-methoxyphenyl ketone group.

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-23-16-7-5-14(6-8-16)17(22)21-10-9-20-18(21)24-12-13-3-2-4-15(19)11-13/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZSQSFPVBSGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-chlorobenzylthiol intermediate, which is then reacted with a suitable imidazole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.

Scientific Research Applications

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic and heterocyclic structures. These interactions can modulate biological pathways and result in the observed bioactivity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Key Substituents Molecular Features Potential Targets/Activities References
(Target Compound)
(2-((3-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone
3-Chlorobenzylthio, 4-methoxyphenyl ketone Chlorine (electron-withdrawing), methoxy (electron-donating) S1PR3, MRP1, CRHBP
2-(4-Chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone 4-Chlorophenyl, methylsulfanyl Chlorine (para position), smaller methylthio group MRP1, CRHBP
(4-Ethoxyphenyl){2-[(4-fluorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}methanone 4-Ethoxyphenyl, 4-fluorobenzylthio Ethoxy (larger alkoxy), fluorine (weaker electron-withdrawing) Not explicitly stated; inferred S1PR3
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Pyrazoline core, benzothiazole, 4-methoxyphenyl Hybrid heterocycle; antitumor/antidepressant activities reported Antitumor, antidepressant
Key Observations:
  • Halogen Effects : The target compound’s 3-chlorobenzylthio group may enhance receptor binding compared to the 4-fluorobenzylthio analog , as chlorine’s stronger electron-withdrawing nature improves electrophilic interactions.
  • Core Heterocycle : Pyrazoline derivatives (e.g., ) prioritize planar benzothiazole systems for antitumor activity, whereas dihydroimidazoles favor conformational flexibility for protein interactions .
Yield and Purity Considerations:
  • Sodium ethoxide routes (e.g., ) typically achieve moderate yields (50–70%) due to competing side reactions.
  • Hydrazine-based methods require stringent reflux conditions but may improve regioselectivity.

Biological Activity

The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone is a complex organic molecule recognized for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H19ClN2O3S
  • Molecular Weight : 368.88 g/mol
  • CAS Number : 851808-03-2

The structure comprises a thioether group, an imidazole ring, and a methoxy-substituted phenyl group, which are crucial for its biological interactions.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors involved in various cellular pathways. Potential mechanisms include:

  • Enzyme Inhibition : The imidazole moiety may serve as a competitive inhibitor for certain enzymes.
  • Receptor Modulation : Interactions with receptor sites could alter signaling pathways related to cell proliferation and apoptosis.

Antitumor Activity

Research indicates that imidazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHeLa5.6
Compound BMCF-73.2
Target CompoundA4314.8

The presence of the methoxy group in the phenyl ring enhances the lipophilicity and bioavailability of the compound, contributing to its anticancer activity .

Antimicrobial Activity

Compounds with similar structural features have demonstrated antimicrobial properties against various pathogens. The thioether and imidazole functionalities are often implicated in these activities:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL

These findings suggest that the target compound could be evaluated for its antimicrobial potential in future studies .

Anticonvulsant Activity

Some derivatives containing imidazole rings have shown anticonvulsant effects in preclinical models. The SAR analysis indicates that modifications on the phenyl ring can significantly influence efficacy:

CompoundED50 (mg/kg)
Compound C20
Target Compound15

This suggests potential therapeutic applications in treating epilepsy or related disorders .

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxicity of various imidazole derivatives on human glioblastoma cells, revealing that modifications in substituents significantly enhanced their anticancer properties.
  • Antimicrobial Screening : A series of experiments tested derivatives against clinical isolates of bacteria, demonstrating promising results that warrant further exploration into their mechanisms.

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